ML388 is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the enzyme hydroxyprostaglandin dehydrogenase (HPGD). This enzyme plays a significant role in the metabolism of prostaglandins, which are critical signaling molecules involved in various physiological processes, including inflammation and cancer progression. The compound is classified as a small molecule inhibitor and is part of a broader category of compounds developed through high-throughput screening methods aimed at identifying novel pharmacological agents.
ML388 was identified through high-throughput screening from the Molecular Libraries Small Molecule Repository. The discovery process involved structure-activity relationship studies that highlighted ML388's nanomolar potency and selectivity against HPGD, making it a valuable tool for studying prostaglandin metabolism in cellular contexts, especially in cancer research .
The synthesis of ML388 involves several chemical reactions that are typically conducted under controlled laboratory conditions. The initial steps include the formation of key intermediates through reactions such as acylation and cyclization. Specific methodologies may vary, but the general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of ML388. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
ML388 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
The molecular formula for ML388 is , with a molecular weight of approximately 396.50 g/mol. Structural analysis can be performed using techniques such as X-ray crystallography or advanced computational modeling to predict its three-dimensional conformation.
ML388 primarily functions as an inhibitor of HPGD, leading to alterations in prostaglandin levels within cells. The compound's mechanism involves binding to the active site of HPGD, thereby preventing the enzyme from metabolizing its substrates effectively.
In vitro studies demonstrate that ML388 exhibits potent inhibitory activity against HPGD with nanomolar IC50 values. This inhibition results in increased levels of prostaglandins such as prostaglandin E2, which can influence various cellular processes including proliferation and migration in cancer cells .
The mechanism by which ML388 exerts its effects involves competitive inhibition at the active site of HPGD. By binding to this site, ML388 prevents the enzyme from converting prostaglandins into their inactive forms, thus leading to elevated concentrations of bioactive prostaglandins within the cellular environment.
Studies indicate that increased levels of prostaglandin E2 can promote tumorigenic processes such as angiogenesis and metastasis in cancer models. Therefore, ML388's role as an HPGD inhibitor positions it as a candidate for further investigation in cancer therapeutics .
Characterization techniques such as infrared spectroscopy and high-performance liquid chromatography are commonly utilized to analyze the purity and stability of ML388 during research applications.
ML388 has significant potential for use in scientific research, particularly in studies focused on:
Hydroxyprostaglandin Dehydrogenase 15-(NAD) (HPGD), also termed 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is a pivotal enzyme encoded by the HPGD gene located on human chromosome 4q34.1. It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, specifically classified as SDR36C1 [1] [5]. HPGD functions as a homodimeric enzyme (~29 kDa per subunit) that catalyzes the initial and rate-limiting step in the metabolic inactivation of prostaglandins (PGs), including PGE₂, PGD₂, and PGF₂α. This reaction involves the NAD⁺-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins to form biologically inert 15-keto metabolites [1] [5] [6]. This catalytic activity positions HPGD as the primary physiological regulator of extracellular prostaglandin levels, acting as a critical counterbalance to the anabolic functions of cyclooxygenase (COX)-1 and COX-2 enzymes [6] [8].
HPGD exhibits tissue-specific expression patterns, with highest levels detected in the urinary bladder, stomach, duodenum, lung, colon, placenta, and kidney [1] [5]. RNA-seq analyses confirm its broad but variable presence across 27 human tissues [5]. This distribution underscores its systemic role in modulating prostaglandin signaling gradients. The enzyme demonstrates substrate specificity primarily for NAD⁺ as a cofactor (defining it as Type I 15-PGDH), distinguishing it from the NADP⁺-dependent Type II enzyme (CBR1/SDR21C1) which has higher Km values and likely lesser physiological significance for most PG degradation [2] [6]. Prostaglandin transport into cells, a prerequisite for HPGD action, involves specific transporters like SLCO2A1 (OATP2A1), highlighting the integrated system for PG catabolism [6].
Table 1: Key Biochemical Characteristics of HPGD
Property | Description |
---|---|
Gene Symbol | HPGD |
HGNC ID | HGNC:5154 |
Chromosomal Location | 4q34.1 |
Protein Family | Short-chain dehydrogenase/reductase (SDR36C1) |
Quaternary Structure | Homodimer |
Molecular Weight | ~29 kDa per subunit |
Primary Reaction | NAD⁺-dependent oxidation of 15(S)-hydroxyl group of prostaglandins (PGE₂, PGD₂, PGF₂α) to 15-keto metabolites |
Cofactor Specificity | NAD⁺ (Type I enzyme) |
Key Catalytic Residues | Tyr-151, Lys-155 (Proton relay system) [1] |
HPGD's role as a central regulator of prostaglandin degradation makes it a compelling therapeutic target. Reduced HPGD expression or activity is implicated in several disease states. Notably, HPGD acts as a tumor suppressor in gastrointestinal cancers. Its expression is markedly downregulated in colorectal, gastric, and lung cancers compared to adjacent normal tissues [6] [8]. This loss, often coupled with COX-2 upregulation, leads to pathological accumulation of oncogenic PGE₂, promoting tumor cell proliferation, migration, angiogenesis, and immune evasion [6] [8]. Knockout mouse models demonstrate increased susceptibility to chemically induced colon tumors [2] [9]. Conversely, enhancing HPGD activity or expression (e.g., via histone deacetylase inhibitors or demethylating agents) can suppress tumor growth by reducing PGE₂ levels [6].
Conversely, inhibition of HPGD activity offers therapeutic potential in contexts requiring enhanced prostaglandin signaling for tissue repair and regeneration. Pharmacological HPGD inhibition elevates tissue PGE₂ levels, which:
Table 2: Tissue-Specific HPGD Expression and Functional Implications
Tissue/Organ | Expression Level | Key Functional Implications |
---|---|---|
Urinary Bladder | High (RPKM 176.8) | Regulates bladder inflammation, potential role in cystitis |
Stomach | High (RPKM 67.9) | Modulates gastric mucosal protection, linked to gastric cancer pathogenesis if downregulated |
Colon | High | Tumor suppressor function; loss promotes colorectal carcinogenesis |
Lung | Moderate-High | Implicated in lung cancer progression and pulmonary fibrosis |
Bone Marrow | Detectable | Regulates hematopoietic stem cell pool; inhibition enhances engraftment post-transplant |
Liver | Detectable | Modulates liver regeneration after injury/partial hepatectomy |
Placenta | High | Critical for pregnancy maintenance; defects linked to preterm labor risk [5] |
The development of potent and selective small molecule inhibitors of HPGD is driven by several compelling factors:
The NIH Molecular Libraries Program (MLP) spearheaded efforts to address the need for high-quality chemical probes. High-throughput screening (HTS) of the Molecular Libraries Small Molecule Repository (MLSMR) against recombinant HPGD enzyme, utilizing assays monitoring NADH production (fluorescence increase), identified initial inhibitor chemotypes (ML147, ML148, ML149) [2] [4]. Subsequent medicinal chemistry optimization focused on improving potency, selectivity, and cellular activity, leading to the development of advanced inhibitors including ML388.
Table 3: Evolution of Potent Small Molecule HPGD Inhibitors
Probe/CID | ML147 (CID-3245059) | ML148 (CID-3243760) | ML149 (CID-2331284) | ML388 (CID-57454343) |
---|---|---|---|---|
Reported IC₅₀ | 141.3 nM | 56.2 nM | 89 nM | 34 nM |
Mechanism | Competitive | Uncompetitive | Uncompetitive | Not Fully Detailed |
Selectivity | >2000-fold vs ALDH1A | >1000-fold vs HADH2, HSD17β | >1000-fold vs HADH2, HSD17β | High selectivity within dehydrogenase family |
Cellular Effect (PGE₂ Induction) | Demonstrated | Demonstrated | Demonstrated | Potently induces PGE₂ in A549 and LNCaP cells [3] [4] |
Key Advantage | First potent competitive inhibitor | High potency uncompetitive | High potency uncompetitive | Improved potency & cellular efficacy |
ML388 (CAS: 1537192-31-6) emerged as a standout molecule from these efforts. With an IC₅₀ of 34 nM against HPGD [3], it represents one of the most potent inhibitors reported. Crucially, ML388 demonstrates excellent selectivity over related dehydrogenases (e.g., ALDH1A, HADH2, HSD17β) [4] [7], minimizing off-target effects. Its biological activity is confirmed by its ability to significantly induce PGE₂ production in relevant human cell lines, including A549 lung adenocarcinoma cells and LNCaP prostate cancer cells [3] [4] [7]. This cellular efficacy validates its utility as a pharmacological tool to probe HPGD biology and explore therapeutic concepts centered on augmenting prostaglandin signaling pathways in a controlled manner. The discovery and characterization of ML388 provide a critical reagent for elucidating the nuanced roles of HPGD across physiology and disease pathogenesis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1